18-Norabieta-8,11,13-trien-4-ol

Description

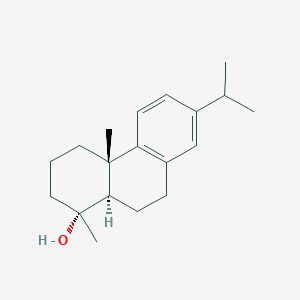

Structure

3D Structure

Properties

IUPAC Name |

(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O/c1-13(2)14-6-8-16-15(12-14)7-9-17-18(16,3)10-5-11-19(17,4)20/h6,8,12-13,17,20H,5,7,9-11H2,1-4H3/t17-,18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJWLJKPIIODOH-GUDVDZBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Phytochemical Investigations of 18 Norabieta 8,11,13 Trien 4 Ol

Isolation and Characterization from Plant Species

Populus euphratica Resins

The natural product 18-Norabieta-8,11,13-trien-4α-ol has been successfully isolated from the resins of Populus euphratica. medchemexpress.comimmunomart.com This plant, a member of the Salicaceae family, is found in regions of China, Russia, Mongolia, India, and Iran. nih.gov The resins, sometimes called "the tears of poplar," have a history of use in traditional medicine. nih.gov Phytochemical investigations of these resins have revealed the presence of various compounds, including salicin (B1681394) derivatives, volatile oils, phenolics, and a range of terpenoids. nih.govrdd.edu.iq Specifically, research into the resins has led to the isolation of abietane (B96969) diterpenoids, including 18-Norabieta-8,11,13-trien-4α-ol. medchemexpress.com

| Plant Species | Part Used | Isolated Compound | References |

| Populus euphratica | Resins | 18-Norabieta-8,11,13-trien-4α-ol | medchemexpress.comimmunomart.comchemsrc.com |

Aquilariae Lignum Resinatum

Aquilariae Lignum Resinatum, or agarwood, is the resinous heartwood from trees of the Aquilaria genus. traditionalmedicines.org While extensive phytochemical studies have been conducted on agarwood, leading to the isolation of sesquiterpenes, 2-(2-phenylethyl)-4H-chromen-4-one derivatives (PECs), and other aromatic compounds, the specific isolation of 18-Norabieta-8,11,13-trien-4-ol is not prominently documented in the available research. traditionalmedicines.orgnih.govmdpi.com The focus of chemical investigations into Aquilariae Lignum Resinatum has largely been on sesquiterpenoids and chromone (B188151) derivatives. researchgate.netcabidigitallibrary.org

Larix kaempferi Cones

From the cones of Larix kaempferi, commonly known as Japanese larch, researchers have isolated two novel norditerpenediols: 18-nor-abieta-8,11,13-triene-4,15-diol and 18-nor-abieta-8,11,13-triene-4,7α-diol. nih.gov The structures of these compounds were determined through chemical and spectral analysis. nih.gov This indicates that the 18-nor-abietatriene skeleton is a constituent of Larix kaempferi cones. These cones are a notable feature of the tree, which can live for several hundred years. nih.govplantwiseplusknowledgebank.org

| Plant Species | Part Used | Isolated Compounds | References |

| Larix kaempferi | Cones | 18-nor-abieta-8,11,13-triene-4,15-diol | nih.gov |

| 18-nor-abieta-8,11,13-triene-4,7α-diol | nih.gov |

Juniperus chinensis Leaves

Phytochemical studies of the leaves of Juniperus chinensis have led to the isolation of a variety of diterpenoids. acs.orgnih.gov Research has identified several new abietane diterpenoids and other diterpenes with novel carbon skeletons. acs.orgnih.govtmu.edu.tw While a range of diterpenes, norditerpenes, and secoditerpenes have been characterized from this plant, including those with abietane, sempervirane, and totarane type skeletons, the specific compound this compound is mentioned in the context of being a norditerpene isolated from this species. capes.gov.brtmu.edu.twcapes.gov.brtmu.edu.tw

| Plant Species | Part Used | Isolated Compound Class | References |

| Juniperus chinensis | Leaves | Norditerpenes (including 18-norabietane types) | capes.gov.brtmu.edu.tw |

Pinus Species (General Context)

The compound this compound is recognized as a natural product found within the Pinus genus of the Pinaceae family. cymitquimica.comambeed.com Phytochemical investigations of various Pinus species have resulted in the isolation of numerous abietane diterpenoids. For instance, studies on Pinus massoniana have yielded new abietane diterpenoids from its pine cones. tandfonline.comtandfonline.com Similarly, research on the buds of Pinus banksiana led to the isolation of several known diterpenoids, including 18-nor-abieta-8,11,13-triene-4,7α-diol and 18-nor-abieta-8,11,13-triene-4,7β-diol. nih.gov Furthermore, 18-norabiet-8,11,13-trien-4,7,15-triol has been isolated from the pinecones of Pinus griffithii. nih.gov These findings underscore that the 18-norabietane skeleton is a common feature among the chemical constituents of the Pinus genus.

| Pinus Species | Part Used | Isolated 18-Norabietane Derivatives | References |

| Pinus banksiana | Buds | 18-nor-abieta-8,11,13-triene-4,7α-diol | nih.gov |

| 18-nor-abieta-8,11,13-triene-4,7β-diol | nih.gov | ||

| Pinus griffithii | Pinecones | 18-norabiet-8,11,13-trien-4,7,15-triol | nih.gov |

| Abies georgei | 18-Nor-abieta-8,11,13-triene-4,15-diol | medchemexpress.com |

Kadsura albiflora

The genus Kadsura is known to be a rich source of lignans (B1203133) and triterpenoids. nih.gov While extensive research has been conducted on the chemical constituents of this genus, leading to the identification of various types of lignans such as dibenzocyclooctadienes and spirobenzofuranoid dibenzocyclooctadienes, there is no specific mention in the provided search results of the isolation of this compound from Kadsura albiflora. nih.gov The primary focus of phytochemical studies on the Kadsura genus has been on its characteristic lignan (B3055560) content. nih.gov

Presence in Fossilized Materials (e.g., Baltic Amber)

Scientific analysis of Baltic amber, a fossilized tree resin, has revealed the presence of this compound. chemrxiv.org Gas chromatography-mass spectrometry (GC-MS) analysis of Baltic amber extracts has identified a range of terpenes and terpenoids, including this specific norditerpenoid. chemrxiv.orgscielo.br Its occurrence in this fossilized material provides insights into the chemical composition of ancient flora and the diagenetic processes that these organic compounds undergo over geological time. The primary source of Baltic amber is believed to be extinct pines from the Sciadopityaceae family. chemrxiv.org

Chemical Synthesis and Synthetic Transformations of 18 Norabieta 8,11,13 Trien 4 Ol

Total Synthesis Strategies Involving 18-Norabieta-8,11,13-trien-4-ol as an Intermediate

While a total synthesis with this compound as the explicit final target is not extensively documented in publicly available research, its core structure is a key feature in the synthesis of more complex abietane (B96969) diterpenoids. The strategies employed for constructing the tricyclic abietane skeleton can be adapted to yield this compound as a key intermediate.

A notable approach involves the construction of the tricyclic system followed by late-stage functionalization. For instance, the total synthesis of (±)-12-methoxyabieta-8,11,13-trien-6-one was achieved from a perhydronaphthalenone derivative. rsc.org This synthesis involved a Robinson annulation to form the C ring, followed by the introduction of the isopropyl group characteristic of the abietane skeleton. rsc.org A similar strategy could be envisioned where the C-4 methyl group is absent from the starting materials or is removed at a later stage to produce the 18-nor scaffold. The introduction of the C-4 hydroxyl group could then be accomplished through stereoselective oxidation.

Semi-synthetic Approaches from Natural Abietane Scaffolds

The most prevalent and economically viable route to this compound and its derivatives is through the semi-synthesis from readily available natural abietane diterpenoids, primarily dehydroabietic acid. Dehydroabietic acid can be obtained from the disproportionation of abietic acid, a major component of pine rosin. google.com

The key transformation to access the 18-norabietane skeleton from dehydroabietic acid is the oxidative decarboxylation of the C-18 carboxylic acid. This can be achieved through various methods, with the Barton decarboxylation being a classic example. More modern approaches might involve photoredox catalysis. Once the C-18 carboxyl group is removed, the resulting 18-norabieta-8,11,13-triene can be functionalized at the C-4 position.

The introduction of the C-4 hydroxyl group onto the 18-norabietane scaffold has been demonstrated in the context of synthesizing other abietane diterpenoids. A common strategy involves the hydroboration-oxidation of a precursor containing a double bond at or near the C-4 position.

Derivatization and Functionalization of the this compound Core Structure

The this compound core structure, with its reactive tertiary hydroxyl group and aromatic C-ring, provides multiple avenues for further chemical modification.

Modifications at the Hydroxyl Group (e.g., Esterification, Alkylation)

The tertiary hydroxyl group at the C-4 position can undergo standard chemical transformations.

Esterification: The formation of esters from the C-4 hydroxyl group can be achieved through reaction with acyl chlorides or acid anhydrides in the presence of a suitable base, such as pyridine (B92270) or triethylamine, to neutralize the acid byproduct. The esterification of tertiary alcohols can sometimes be challenging due to steric hindrance.

Alkylation: Alkylation of the C-4 hydroxyl group to form ethers can be accomplished using alkyl halides in the presence of a strong base, such as sodium hydride, which deprotonates the alcohol to form a more nucleophilic alkoxide. researchgate.net The choice of solvent is crucial, with polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) being common.

| Modification | Reagents and Conditions | Product Type |

| Esterification | Acyl chloride or acid anhydride, pyridine or triethylamine | C-4 Ester |

| Alkylation | Alkyl halide, sodium hydride, THF or DMF | C-4 Ether |

Rearrangement Reactions and Formation of Abeo-type Structures

Rearrangements of the abietane skeleton can lead to the formation of abeo-abietane structures, where the carbon skeleton is altered. While not specifically documented for this compound, a hypothesized 18(4→3) abeo-abietane methyl shift has been proposed in the biosynthesis of other diterpenoids. mdpi.com This type of rearrangement involves the migration of a methyl group, leading to a contracted or expanded ring system. Such rearrangements are often acid-catalyzed and proceed through carbocationic intermediates. The presence of the C-4 hydroxyl group in this compound could potentially facilitate such rearrangements under acidic conditions through the formation of a tertiary carbocation at C-4 upon protonation and loss of water.

Introduction of Additional Functional Groups (e.g., Oxo-groups)

The introduction of oxo-groups, particularly at the C-7 position, is a common transformation for abietane diterpenoids. This is typically achieved through benzylic oxidation of the C-7 methylene (B1212753) group. Common oxidizing agents for this transformation include chromium trioxide in acetic acid or potassium permanganate.

Another powerful method for introducing oxygen functionality is the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester or a lactone. For instance, a 7-keto-18-norabietane derivative could undergo Baeyer-Villiger oxidation to introduce an oxygen atom into the B-ring, forming a lactone. The regioselectivity of this reaction is predictable, with the more substituted carbon atom preferentially migrating.

| Functionalization | Position | Reagents and Conditions | Product |

| Benzylic Oxidation | C-7 | CrO₃, CH₃COOH or KMnO₄ | 7-Oxo-18-norabieta-8,11,13-trien-4-ol |

| Baeyer-Villiger Oxidation | B-ring (from 7-keto precursor) | Peroxy acids (e.g., m-CPBA) | B-ring lactone |

Key Intermediates and Reaction Mechanisms in Chemical Synthesis

The semi-synthesis of this compound from dehydroabietic acid involves several key intermediates and reaction mechanisms.

Key Intermediates:

Dehydroabietic acid: The readily available starting material from pine rosin. google.com

18-Norabieta-8,11,13-triene: Formed via decarboxylation of dehydroabietic acid.

Abietatriene derivatives with unsaturation near C-4: These are precursors for the introduction of the C-4 hydroxyl group via hydroboration-oxidation.

Key Reaction Mechanisms:

Decarboxylation: The mechanism of decarboxylation can vary depending on the method used. For example, the Barton decarboxylation proceeds via a radical mechanism.

Hydroboration-Oxidation: This two-step process involves the syn-addition of a borane (B79455) across a double bond, followed by oxidation with hydrogen peroxide in basic conditions to yield an alcohol. The regioselectivity is such that the boron atom adds to the less substituted carbon, and the hydroxyl group ultimately replaces the boron atom, leading to anti-Markovnikov addition of water across the double bond.

Baeyer-Villiger Oxidation: This reaction proceeds via the Criegee intermediate, which is formed by the nucleophilic attack of a peroxyacid on the carbonyl carbon of a ketone. medchemexpress.com This is followed by the migration of one of the adjacent alkyl groups to the oxygen of the peroxyacid, with the concurrent departure of a carboxylate leaving group. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.

Structure Activity Relationship Sar Studies of 18 Norabieta 8,11,13 Trien 4 Ol and Its Analogs

Impact of Structural Modifications on Biological Activity

The biological activity of abietane-type diterpenoids, including analogs of 18-Norabieta-8,11,13-trien-4-ol, is profoundly influenced by the nature and position of functional groups on their tricyclic core structure. Research into the cytotoxic and anti-lymphangiogenic activities of this class of compounds has revealed key structural features that govern their potency.

A significant body of evidence points to the importance of oxidation at the C7 position of the abietane (B96969) skeleton. Studies on various abietane diterpenoids have consistently shown that the presence of an oxygenated function at C7 is crucial for cytotoxic activity. phcog.com Moreover, the nature of this oxygenated group is a key determinant of potency, with a carbonyl group at C7 generally leading to higher activity compared to a hydroxyl group. phcog.com For instance, in a study of abietane diterpenes isolated from Salvia libanoticum, compounds with a 7-oxo moiety exhibited significant dose-dependent inhibitory effects against human colon (HCT116) and breast (MDA-MB-231) cancer cell lines. phcog.com This suggests that the introduction of a 7-oxo group to the this compound scaffold could be a promising strategy to enhance its anti-proliferative potential.

The presence of an α,β-unsaturated γ-lactone ring has also been identified as a structural feature that enhances the anticancer activity of abietane-type diterpenoids. nih.gov This feature was found to be beneficial for the cytotoxic effects of ent-abietane diterpenoids isolated from Euphorbia fischeriana. nih.gov

The following table summarizes the structure-activity relationships for key abietane diterpenoid analogs, highlighting the impact of modifications at various positions on their cytotoxic activity.

| Compound/Analog Type | Modification | Effect on Cytotoxic Activity | Reference |

| Abietane Diterpenoids | Oxygenation at C7 (hydroxyl or carbonyl) | Essential for activity | phcog.com |

| Abietane Diterpenoids | Carbonyl group at C7 | Higher activity than hydroxyl group | phcog.com |

| ent-Abietane Diterpenoids | α,β-unsaturated γ-lactone ring | Beneficial for activity | nih.gov |

| Royleanone-type Diterpenes | Electron-donating group at C6 and/or C7 | Crucial for cytotoxic effects | nih.gov |

Mechanistic Insights into Observed Bioactivities

Understanding the molecular mechanisms by which this compound and its analogs exert their biological effects is crucial for their development as therapeutic agents. While the specific pathways for this particular compound are still under investigation, studies on related norditerpenoids and abietane diterpenes have provided valuable insights into their potential modes of action, particularly concerning enzyme inhibition.

A significant mechanism of action for abietane-type diterpenoids is the inhibition of protein tyrosine phosphatases (PTPs). nih.govacs.orgcolorado.edu These enzymes play critical roles in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and diabetes. Research has shown that abietic acid, a related abietane diterpenoid, can inhibit protein tyrosine phosphatase 1B (PTP1B) by binding to its active site in a non-substrate-like manner. nih.govacs.org This binding stabilizes the catalytically essential WPD loop in an inactive conformation, thereby inhibiting the enzyme. nih.govacs.org This allosteric mode of inhibition by a largely nonpolar molecule presents a promising avenue for the development of specific and cell-permeable PTP inhibitors. Minor structural modifications to the abietane skeleton, such as hydrogenation, have been shown to improve the inhibitory potency by as much as sevenfold. nih.govacs.org

Furthermore, some abietane diterpenes have been found to inhibit DNA topoisomerase 2, an enzyme that plays a critical role in DNA replication and chromosome segregation. nih.gov The inhibition of this enzyme can lead to cell cycle arrest and apoptosis in cancer cells. For example, the abietane diterpene cryptotanshinone (B1669641) has been shown to act as an inhibitor of DNA topoisomerase 2 without affecting normal tissues. nih.gov

The potential enzyme inhibition pathways for norditerpenoids related to this compound are summarized in the table below.

| Compound Class | Target Enzyme | Mechanism of Inhibition | Biological Outcome | Reference |

| Abietane-type Diterpenoids | Protein Tyrosine Phosphatase 1B (PTP1B) | Stabilization of the WPD loop in an inactive conformation | Inhibition of PTP1B activity | nih.govacs.org |

| Abietane Diterpenes | DNA Topoisomerase 2 | Inhibition of enzyme activity | Cell cycle arrest, Apoptosis | nih.gov |

In Vitro Biological Evaluation Methodologies for Analogs

The preclinical evaluation of this compound analogs relies on a battery of established in vitro assays to determine their biological activity, particularly their anti-proliferative and anti-lymphangiogenic potential. These methodologies provide crucial data on the efficacy and mechanism of action of novel compounds.

A fundamental assay for assessing the cytotoxic potential of these analogs is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . researchgate.net This colorimetric assay measures the metabolic activity of cells and is widely used to determine the concentration of a compound that inhibits cell growth by 50% (IC50). It provides a quantitative measure of a compound's cytostatic or cytotoxic effects on cancer cell lines. researchgate.net

To specifically evaluate the anti-lymphangiogenic activity, in vitro tube formation assays are commonly employed. researchgate.net In this assay, human lymphatic endothelial cells (LECs) are cultured on a basement membrane extract, such as Matrigel, where they form capillary-like structures. The ability of a test compound to inhibit this tube formation is a direct measure of its anti-lymphangiogenic potential. researchgate.net

Other important in vitro assays include:

Cell Migration Assays: These assays, such as the scratch assay or transwell migration assay, assess the ability of a compound to inhibit the migration of endothelial cells, a crucial step in both angiogenesis and lymphangiogenesis.

Apoptosis Assays: To determine if cytotoxicity is mediated by programmed cell death, assays that detect markers of apoptosis, such as caspase activation or DNA fragmentation, are utilized.

Western Blot Analysis: This technique is used to investigate the effect of the compounds on the expression levels of key proteins involved in signaling pathways related to cell proliferation, apoptosis, and angiogenesis/lymphangiogenesis.

The following table outlines the primary in vitro methodologies used to evaluate the biological activity of this compound analogs.

| Assay | Purpose | Measured Parameter | Reference |

| MTT Assay | To assess cytotoxicity and anti-proliferative effects | Cell viability (IC50) | researchgate.net |

| Tube Formation Assay | To evaluate anti-lymphangiogenic activity | Inhibition of capillary-like structure formation by LECs | researchgate.net |

| Cell Migration Assay | To determine the effect on cell motility | Inhibition of cell movement | - |

| Apoptosis Assays | To investigate the induction of programmed cell death | Markers of apoptosis (e.g., caspase activity) | - |

| Western Blot Analysis | To study the effect on protein expression | Levels of specific proteins in signaling pathways | - |

Advanced Analytical Methodologies for the Characterization and Quantification of 18 Norabieta 8,11,13 Trien 4 Ol

Spectroscopic Techniques in Structural Elucidation (e.g., NMR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the complete structure of organic molecules like 18-norabieta-8,11,13-trien-4-ol. The structural assignment is achieved by a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments. jst.go.jp These experiments allow chemists to map the proton and carbon environments within the molecule and establish their connectivity. For known compounds such as this, identification is typically confirmed by comparing the acquired NMR data with previously published and validated spectroscopic data. researchgate.netresearchgate.net

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental formula of the compound. High-Resolution Mass Spectrometry (HRESIMS) provides a highly accurate mass measurement, which helps to confirm the molecular formula, C₁₉H₂₈O. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural clues. For instance, this compound, when identified as a metabolite of dehydroabietic acid, exhibits a characteristic mass and fragmentation pattern under analysis.

Table 1: Spectroscopic Data for the Identification of this compound

| Technique | Parameter | Observed Data |

|---|---|---|

| ¹H and ¹³C NMR | Chemical Shifts & Couplings | The complete assignment of proton and carbon signals is confirmed by comparing experimental data from 1D and 2D NMR experiments with established literature values. researchgate.netresearchgate.net |

| HRESIMS | Molecular Ion | C₁₉H₂₈O |

Data compiled from multiple sources indicating standard methodologies.

Chromatographic Separation and Quantification (e.g., HPLC, GC-MS)

Chromatographic methods are essential for isolating this compound from complex mixtures and for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for the separation and purification of diterpenoids from plant extracts. Reversed-phase columns, such as C18, are frequently used. The separation is typically achieved using a mobile phase consisting of a gradient mixture of solvents like acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of acid (e.g., formic acid) to improve peak shape. Due to the lack of a strong chromophore in many diterpenoids, detection can be challenging and may require UV detectors set at low wavelengths or more universal detectors like Charged Aerosol Detectors (CAD) or Mass Spectrometers (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, including diterpenoids found in plant resins. Prior to analysis, non-volatile compounds like this compound often require a derivatization step, such as silylation, to increase their volatility. The derivatized sample is then separated on a capillary column and detected by a mass spectrometer, which provides both quantification and structural confirmation based on the retention time and mass spectrum.

Table 2: Typical Chromatographic Conditions for Diterpenoid Analysis

| Technique | Column Type | Mobile Phase / Carrier Gas | Typical Conditions |

|---|---|---|---|

| HPLC | Reversed-Phase C18 | Acetonitrile/Water or Methanol/Water Gradient | Isocratic or gradient elution with UV, CAD, or MS detection. |

| GC-MS | Capillary (e.g., Dimethylpolysiloxane) | Helium | Temperature programming from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 330°C). |

This table represents a summary of common conditions used for the analysis of this class of compounds.

Development and Application of Reference Standards for Analytical Research

The availability of a pure, well-characterized reference standard is a prerequisite for accurate and reproducible analytical research. For this compound, such standards are crucial for both qualitative identification and quantitative analysis.

Development: Reference standards for this compound can be obtained through two primary routes. The first is isolation from natural sources, such as specific plant resins, followed by extensive purification using chromatographic techniques. The second route is through chemical synthesis, which can provide the compound with high purity. jst.go.jp The synthesis of both this compound and its 4-epimer has been successfully reported. jst.go.jp Commercial suppliers also offer this compound, making it accessible for research laboratories. biocrick.com

Application: In analytical research, the reference standard serves several critical functions:

Qualitative Identification: The retention time and mass spectrum of a peak in a sample chromatogram are compared directly to those of the pure reference standard run under identical conditions to confirm the compound's identity.

Quantitative Analysis: A calibration curve is generated by analyzing the reference standard at a series of known concentrations. This curve is then used to determine the exact concentration of this compound in unknown samples by measuring their chromatographic peak area or height. This is essential for studies investigating its concentration in different biological sources or its formation in metabolic pathways.

Computational Chemistry and Molecular Modeling of 18 Norabieta 8,11,13 Trien 4 Ol

Theoretical Calculations for Conformational Analysis and Stability (e.g., Density Functional Theory)

Theoretical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the most stable conformations of complex molecules like 18-Norabieta-8,11,13-trien-4-ol. DFT studies on related abietane (B96969) diterpenoids have successfully elucidated their structures and energetics. For instance, in the synthesis of bodinieric acids, which are also functionalized abietane diterpenoids, DFT calculations were crucial in understanding the stereoselectivity of key reaction steps. rsc.orgrsc.orgresearchgate.net These studies often involve optimizing the geometry of different possible conformers and calculating their relative energies to identify the most stable structures.

For this compound, a similar approach would involve computational analysis of the chair and boat conformations of the saturated rings and the orientation of the hydroxyl group. The calculated energetic landscape would reveal the most probable three-dimensional structure of the molecule in different environments. These calculations often employ basis sets like 6-31G** and functionals such as B3LYP to achieve a balance between accuracy and computational cost. rsc.org The inclusion of solvent effects, often modeled using the Polarizable Continuum Model (PCM), can further refine these predictions to better reflect the compound's behavior in solution. rsc.org

Table 1: Representative Theoretical Calculation Parameters for Abietane Diterpenoids

| Parameter | Typical Value/Method | Purpose |

| Method | Density Functional Theory (DFT) | To calculate the electronic structure and energy of the molecule. |

| Functional | B3LYP, M06-2X | To approximate the exchange-correlation energy in DFT. |

| Basis Set | 6-31G**, 6-311+G(2d,p) | To describe the atomic orbitals used in the calculation. |

| Solvation Model | PCM (Polarizable Continuum Model) | To simulate the effect of a solvent on the molecule's conformation and energy. |

| Software | Gaussian | A common software suite for performing quantum chemistry calculations. |

Molecular Docking Studies with Potential Biological Targets (Inferred from Related Diterpenoids)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, inferring potential biological targets from studies on structurally similar abietane diterpenoids is a common and effective strategy.

Research has shown that abietane diterpenoids can exhibit a range of biological activities, including anticholinesterase, antioxidant, and cytotoxic effects. dntb.gov.uaresearchgate.netresearchgate.net Molecular docking studies have been pivotal in understanding the interactions of these compounds with their respective protein targets. For example, studies on abietane diterpenoids from Salvia species revealed their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. dntb.gov.uaresearchgate.net Similarly, royleanone (B1680014) diterpenoids have been investigated as inhibitors of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer. nih.gov In another study, the cytotoxic activity of abietane diterpenoids from Salvia sahendica was rationalized through their binding to Src tyrosine kinase. researchgate.net

Given the structural similarity, it is plausible that this compound could also interact with these or similar biological targets. A molecular docking study of this compound against these targets would involve preparing the 3D structure of the ligand and the receptor, performing the docking simulation, and analyzing the resulting binding poses and energies. The interactions, such as hydrogen bonds and hydrophobic contacts, between the hydroxyl group and the aromatic rings of the compound with the amino acid residues of the target protein would be of particular interest.

Table 2: Potential Biological Targets for this compound Inferred from Related Diterpenoids

| Target Protein | Biological Relevance | Related Diterpenoids |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Bractealine, Hypargenin E dntb.gov.uaresearchgate.net |

| Butyrylcholinesterase (BuChE) | Alzheimer's Disease | Bractealine, Hypargenin E dntb.gov.uaresearchgate.net |

| P-glycoprotein (P-gp) | Cancer Multidrug Resistance | 6,7-dehydroroyleanone, 7α-acetoxy-6β-hydroxyroyleanone nih.gov |

| Src Tyrosine Kinase | Cancer | Sahandone, Sahandol researchgate.net |

Applications of Computational Methods in Reaction Mechanism Studies

Computational methods are powerful tools for elucidating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to study experimentally. For diterpenoids, these methods have been used to understand biosynthetic pathways and the mechanisms of synthetic transformations.

For example, DFT studies have been employed to investigate the complex carbocation rearrangement cascades in the biosynthesis of various terpenoids. nih.gov These studies can map out the entire energy profile of a reaction, identifying intermediates and transition states, and thereby explaining the formation of specific natural products. In the context of the synthesis of functionalized abietane diterpenoids like bodinieric acids, DFT calculations helped to understand the steric hindrance affecting a key aldol (B89426) reaction. rsc.orgresearchgate.net

Furthermore, computational methods can be applied to study the reactivity of this compound in various chemical transformations. For instance, the mechanism of oxidation or other functional group modifications could be investigated. The ozonolysis of terpenes, for example, has been studied computationally to understand the degradation pathways of these molecules in the atmosphere. researchgate.net Such studies provide a detailed, atomistic-level understanding of the reaction, which can be invaluable for designing new synthetic routes or predicting the metabolic fate of the compound. nih.gov The general principles and methodologies from these studies on related compounds can be directly applied to investigate the reaction mechanisms involving this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.